
(1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone, also known as BMK, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. BMK is a synthetic intermediate used in the production of various pharmaceuticals, including the antiviral drug efavirenz.
Wirkmechanismus
The exact mechanism of action of (1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone is not fully understood, but studies have suggested that it may act by modulating various signaling pathways in cells. (1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone has been shown to inhibit the replication of HIV-1 and other viruses by blocking the reverse transcriptase enzyme, which is essential for viral replication. It has also been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
(1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In vitro studies have demonstrated that (1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone can inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In animal models, (1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone has been shown to improve cognitive function and reduce anxiety-like behavior.
Vorteile Und Einschränkungen Für Laborexperimente
(1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone has several advantages as a research tool, including its high purity and stability, ease of synthesis, and versatility as a building block for the synthesis of other compounds. However, (1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone also has some limitations, including its potential toxicity and lack of selectivity for specific targets. Careful dose-response studies and toxicity assessments are essential when using (1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone in lab experiments.
Zukünftige Richtungen
There are several future directions for research on (1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone, including the development of new drugs based on its structure and the investigation of its potential applications in materials science and catalysis. (1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone derivatives with improved selectivity and potency for specific targets could be developed through structure-activity relationship studies. Additionally, (1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone-based materials with unique properties, such as self-healing and shape-memory, could be synthesized for various applications. Overall, (1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone is a promising compound with significant potential for various scientific research applications.
Synthesemethoden
(1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone can be synthesized through a multistep process involving the condensation of indole-3-acetic acid with benzyl chloride, followed by reduction with lithium aluminum hydride and cyclopropanation with ethyl diazoacetate. This method has been extensively studied, and the yield and purity of (1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone can be optimized through modifications of the reaction conditions and reagents.
Wissenschaftliche Forschungsanwendungen
(1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit antiviral, anticancer, and neuroprotective properties, making it a promising candidate for the development of new drugs. (1-benzyl-1H-indol-3-yl)(cyclopropyl)methanone has also been used as a building block for the synthesis of various compounds with potential biological activities, including anti-inflammatory, antifungal, and antitumor agents.
Eigenschaften
IUPAC Name |
(1-benzylindol-3-yl)-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c21-19(15-10-11-15)17-13-20(12-14-6-2-1-3-7-14)18-9-5-4-8-16(17)18/h1-9,13,15H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMHJNBFINDOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24786840 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(trifluoromethoxy)benzyl]morpholine](/img/structure/B5757352.png)
![4-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5757360.png)
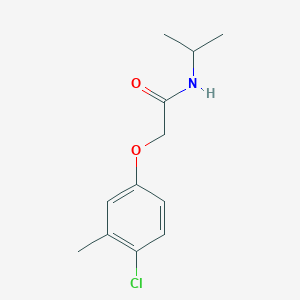
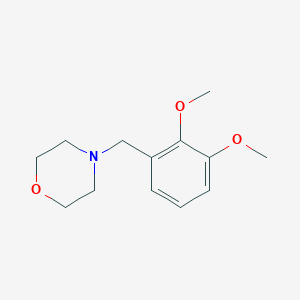
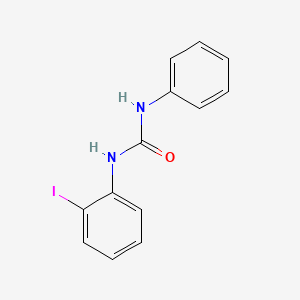
![3-cyclohexyl-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5757386.png)
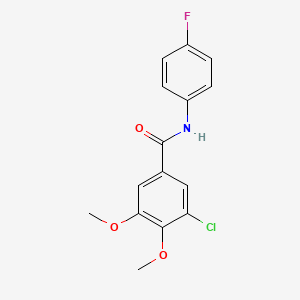

![benzyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B5757405.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine](/img/structure/B5757409.png)
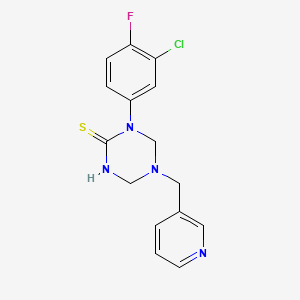
![N-(4-fluorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5757431.png)
![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5757451.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5757455.png)